Parguerol
Description
Parguerol is a brominated diterpene first isolated from the sea hare Aplysia dactylomela in 1982 . It features a modified pimarane skeleton with a bromine atom, hydroxyl groups at C-7 and C-19, and a cyclopropane ring (evidenced by characteristic high-field $ ^1H $ NMR signals at δ 0.08 and 0.88) . Its molecular formula is $ \text{C}{20}\text{H}{29}\text{BrO}_4 $, confirmed by FABMS showing a pseudomolecular ion at m/z 479/481 [M + Na$ ^+ $] .
This compound exhibits neurotrophic activity, inducing neurite outgrowth in rat pheochromocytoma (PC-12) cells at 25 µg/mL, with over 70% of cells showing bipolar morphology .
Properties
CAS No. |
83115-36-0 |
|---|---|
Molecular Formula |
C22H33BrO5 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
[5-(1-bromo-2-hydroxyethyl)-3-hydroxy-1a-(hydroxymethyl)-5,7b-dimethyl-1,1b,2,3,3a,4,6,8,9,9a-decahydrocyclopropa[a]phenanthren-9-yl] acetate |
InChI |
InChI=1S/C22H33BrO5/c1-12(26)28-17-9-21(3)14-4-5-20(2,19(23)10-24)7-13(14)16(27)6-18(21)22(11-25)8-15(17)22/h4,13,15-19,24-25,27H,5-11H2,1-3H3 |
InChI Key |
NQFSWQKJYOCNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2(C(CC(C3C2=CCC(C3)(C)C(CO)Br)O)C4(C1C4)CO)C |
Origin of Product |
United States |
Preparation Methods
Solvent Selection and Yield Optimization
The choice of solvents critically impacts extraction efficiency. Non-polar solvents like n-hexane are often used initially to isolate lipid-soluble compounds, followed by gradient elution with increasingly polar solvents (e.g., ethyl acetate) to fractionate diterpenes. A comparative analysis of extraction yields from different sources is summarized in Table 1.
Table 1: Extraction Yields of this compound from Marine Sources
| Source | Solvent System | Yield (mg/kg dry weight) | Reference |
|---|---|---|---|
| Aplysia dactylomela | MeOH–CHCl₃ (1:1) | 19 | |
| Laurencia saitoi | EtOAc–MeOH (2:1) | 12 | |
| Jania rubens | EtOAc (gradient) | 8 |
Purification and Chromatographic Techniques
Bioassay-guided fractionation is central to isolating this compound from complex crude extracts. Initial fractionation employs normal-phase silica gel column chromatography with n-hexane–ethyl acetate gradients (e.g., 9:1 to 1:1 v/v). Subsequent purification steps often involve size-exclusion chromatography using Sephadex LH-20 and preparative thin-layer chromatography (TLC) to resolve structurally similar diterpenes.
Key Chromatographic Conditions
High-performance liquid chromatography (HPLC) with UV detection at 254 nm has been employed for final purity checks. A representative silica gel column chromatography protocol is detailed in Table 2.
Table 2: Silica Gel Chromatography Conditions for this compound Purification
| Step | Solvent Ratio (Hexane:EtOAc) | Volume (mL) | Target Fraction |
|---|---|---|---|
| 1 | 9:1 | 500 | Lipids |
| 2 | 7:3 | 300 | Terpenoids |
| 3 | 1:1 | 200 | This compound |
Structural Elucidation and Spectroscopic Characterization
The planar structure of this compound is determined through nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESI-MS). For instance, HRESI-MS of a related diterpene, dactyloditerpenol acetate, confirmed a molecular formula of C₂₂H₃₈O₄ ([M+Na]⁺ m/z 389.2664). Key NMR signals for this compound include:
Absolute Configuration Determination
The modified Kishi method, which utilizes chiral lanthanide shift reagents, has been applied to assign stereocenters in related diterpenes. For example, the absolute configuration of dactyloditerpenol acetate (1S, 6S, 7R, 10S, 11R) was confirmed via ¹³C NMR chemical shift analysis of alcohol-bearing carbons. Similar approaches are anticipated for this compound, given its structural homology.
Computational Synthesis and Retrosynthetic Analysis
While natural extraction remains the primary source of this compound, computational tools like ARChem Route Designer and neural-symbolic models offer promising avenues for de novo synthesis. These systems employ reaction rule extraction and Monte Carlo tree search (MCTS) to propose retrosynthetic pathways. For example, a 3N-MCTS model combining neural networks with MCTS achieved 64% top-1 accuracy in predicting viable synthetic routes.
Challenges in Synthetic Replication
Key hurdles include stereochemical control and bromine incorporation. Machine learning models currently struggle with regioselectivity predictions for halogenation reactions, necessitating manual intervention for bromine placement.
Challenges in Natural Product Isolation
This compound isolation is complicated by co-extraction of structurally analogous diterpenes. For instance, Laurencia saitoi extracts contain halogenated terpenes like 1 –4 , which differ only in acetyl group positioning. Advanced techniques such as centrifugal partition chromatography (CPC) may improve resolution in future studies.
Chemical Reactions Analysis
Parguerol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Scientific Research Applications
Parguerol is a bioactive compound derived from marine organisms, specifically sea hares of the Aplysia genus . Research has focused on its unique chemical structure and potential applications, particularly in neurotrophic activities and other biomedical areas .
Scientific Research Applications
Neurotrophic Activity:
- Neurite Outgrowth Induction this compound has demonstrated the ability to induce neurite outgrowth in rat pheochromocytoma (PC-12) cells, indicating its neurotrophic potential . In vitro studies showed that this compound, at concentrations of 25 μM, significantly promoted neurite extension in PC-12 cells .
- NGF-like Substances this compound is considered an NGF-like substance, useful for treating neuronal degenerative disorders because low-molecular-weight substances can cross the blood-brain barrier, unlike exogenously administered NGF .
Isolation and Identification:
- Extraction Process this compound can be extracted from sea hares, such as Aplysia kurodai, using methanol (MeOH) . The extraction process involves solvent evaporation, aqueous residue extraction with ethyl acetate (EtOAc), and fractionation using silica gel chromatography and gel permeation .
- Spectroscopic Analysis The identification of this compound involves spectroscopic analysis, including FABMS and 2D NMR data, to confirm its structure .
Cytotoxicity:
Anti-Doping Research
Mechanism of Action
The mechanism of action of parguerol involves its interaction with neurotrophic factors and pathways. It is known to induce neurite outgrowth in PC-12 cells by mimicking the effects of nerve growth factor. This compound likely interacts with specific receptors on the cell surface, triggering intracellular signaling pathways that promote neuronal growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Differences
Parguerol belongs to a family of brominated diterpenes with shared biosynthetic origins from red algae (Laurencia spp.) and subsequent accumulation in sea hares . Key analogs include:
Isothis compound
- Molecular Formula : $ \text{C}{20}\text{H}{29}\text{BrO}_4 $ (identical to this compound).
- Structural Differences :
- Bioactivity: Neurotrophic activity at 50 µg/mL (vs. 25 µg/mL for this compound), suggesting reduced potency due to C-19 methylation . No reported cytotoxicity.
Deoxythis compound Acetate
- Molecular Formula : $ \text{C}{22}\text{H}{31}\text{BrO}_5 $.
- Structural Differences :
- Bioactivity: No neurotrophic activity even at 100 µg/mL, indicating hydroxyl groups are critical for NGF-like effects . High cytotoxicity, likely due to acetyl groups enhancing membrane permeability .
Dactylomelol
Bioactivity Comparison (Data Table)
Mechanistic Insights
- Hydroxyl Groups : Essential for neurotrophic activity, as acetylation (Deoxythis compound acetate) abolishes neurite outgrowth .
- Bromine : Enhances bioactivity through electronegativity and steric effects, common in marine diterpenes .
- Cytotoxicity : Acetylated derivatives exhibit higher cytotoxicity, possibly due to increased lipophilicity and cell penetration .
Research Implications
This compound and isothis compound are promising leads for neurodegenerative disease therapy , given their NGF-like effects and low molecular weight . However, structural modifications like acetylation shift activity toward cytotoxicity, underscoring the need for precise functional group engineering. Future studies should explore:
- Structure-activity relationships (SAR) of hydroxyl and bromine positions.
- In vivo efficacy and blood-brain barrier penetration.
- Synergistic effects with other neurotrophic agents.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for isolating and characterizing parguerol from marine sources?
- Methodological Answer : Isolation typically involves bioassay-guided fractionation of marine organism extracts (e.g., Aplysia kurodai), followed by chromatographic techniques (HPLC, TLC) and structural elucidation via NMR and mass spectrometry . Key steps include:
- Bioactivity screening : Prioritize fractions using neurite outgrowth assays in PC-12 cells.
- Spectral analysis : Compare data with known compounds (e.g., this compound vs. isothis compound) to confirm stereochemistry .
- Data Table :
| Compound | Isolation Yield (%) | Key Spectral Peaks (NMR) | Reference |
|---|---|---|---|
| This compound | 0.002 | δ 5.35 (d, J=8.5 Hz) | |
| Isothis compound | 0.001 | δ 5.42 (d, J=8.2 Hz) |
Q. How should researchers design in vitro assays to evaluate this compound’s neurotrophic activity?
- Methodological Answer : Use PC-12 cells differentiated with nerve growth factor (NGF) as a model. Key parameters:
- Concentration range : Test 10–100 µM; this compound shows significant neurite outgrowth at 25–50 µM .
- Controls : Include NGF-positive controls and inactive analogs (e.g., deoxythis compound acetate) to validate specificity .
- Outcome metrics : Quantify neurite length/cell count using image analysis software (e.g., ImageJ).
Advanced Research Questions
Q. What mechanisms underlie this compound’s neurite-inducing effects, and how can they be experimentally validated?
- Methodological Answer : Hypothesize pathways (e.g., TrkA receptor activation, MAPK/ERK signaling). Experimental approaches:
- Pharmacological inhibition : Treat cells with pathway-specific inhibitors (e.g., K252a for TrkA) alongside this compound.
- Western blotting : Measure phosphorylated ERK levels to confirm pathway involvement .
Q. How can researchers resolve contradictions in bioactivity data between this compound and structurally similar analogs?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare functional groups (e.g., acetate vs. hydroxyl groups in deoxythis compound acetate) .
- Molecular docking : Model interactions with putative targets (e.g., NGF receptors) to explain potency differences.
- Replicate studies : Validate findings across multiple cell lines (e.g., SH-SY5Y neurons) to rule out cell-specific effects .
Q. What statistical frameworks are optimal for analyzing dose-dependent neurite outgrowth data?
- Methodological Answer :
- Non-linear regression : Fit data to sigmoidal curves (e.g., log[this compound] vs. % neurite-positive cells) to calculate EC₅₀ values.
- ANOVA with post-hoc tests : Compare means across concentrations (e.g., 25 µM vs. 50 µM) using Tukey’s HSD .
- Data Table :
| Concentration (µM) | Neurite-Positive Cells (%) | p-value (vs. Control) |
|---|---|---|
| 25 | 70 ± 5 | <0.001 |
| 50 | 75 ± 6 | <0.001 |
| 100 (Deoxythis compound) | 10 ± 3 | 0.85 |
Methodological Frameworks
Q. How to apply the PICOT framework to this compound research on neurodegenerative models?
- Population (P) : PC-12 cells or primary neurons with impaired neurite growth.
- Intervention (I) : this compound treatment (25–50 µM).
- Comparison (C) : NGF or inactive analogs (e.g., deoxythis compound acetate).
- Outcome (O) : Neurite length/count, pathway activation markers.
- Time (T) : 48–72 hours post-treatment .
Q. What ethical considerations apply to using marine-derived compounds like this compound?
- Answer : Ensure sustainable sourcing of Aplysia kurodai to avoid ecological harm. Document extraction protocols and comply with Nagoya Protocol guidelines for genetic resources .
Data Reproducibility & Transparency
Q. How to address variability in this compound’s bioactivity across independent studies?
- Methodological Answer :
- Standardize assays : Use identical cell passage numbers, serum batches, and incubation times.
- Report negative data : Publish inactive results (e.g., deoxythis compound acetate) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
